Pibaxizine

Übersicht

Beschreibung

Pibaxizin ist ein Diphenylmethylpiperazinderivat, das als Histamin-H1-Rezeptor-Antagonist wirkt . Es zeigt spasmolytische Eigenschaften für die glatte Muskulatur, insbesondere in den Bronchien, und hat auch anticholinerge und antiserotoninische Aktivitäten .

Herstellungsmethoden

Die Synthese von Pibaxizin umfasst mehrere Schritte. Eine übliche Methode beinhaltet die Kreuzkupplung eines Pyrrolrings mit Acyl-(Bromo)acetylenen, um 2-(Acylethynyl)pyrrole zu erzeugen. Darauf folgt die Addition von Propargylamin zu den erhaltenen Acetylenen, was zu N-Propargylenaminonen führt. Schließlich führt die intramolekulare Cyclisierung, die durch Cäsiumcarbonat in Dimethylsulfoxid katalysiert wird, zum gewünschten Produkt . Industrielle Produktionsmethoden für Piperazinderivate beinhalten oft ähnliche mehrstufige Syntheserouten, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Vorbereitungsmethoden

The synthesis of Pibaxizine involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired product . Industrial production methods for piperazine derivatives often involve similar multi-step synthetic routes, with careful control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Pibaxizin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Pibaxizin kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Piperazinring, unter Verwendung von Reagenzien wie Alkylhalogeniden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pibaxizin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in Studien über Histamin-H1-Rezeptor-Antagonisten verwendet.

Biologie: Die Forschung mit Pibaxizin konzentriert sich auf seine Auswirkungen auf die glatte Muskulatur und sein Potenzial als Bronchodilatator.

Medizin: Die anticholinergen und antiserotoninischen Aktivitäten von Pibaxizin machen es zu einem Kandidaten für die Behandlung von Erkrankungen wie Asthma und Allergien.

Industrie: Es wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Histaminrezeptoren abzielen.

Wirkmechanismus

Pibaxizin entfaltet seine Wirkung durch die Bindung an Histamin-H1-Rezeptoren, wodurch die Wirkung von Histamin blockiert wird. Dies verhindert die typischen Histamin-induzierten Reaktionen wie Bronchokonstriktion und Vasodilatation. Zu den molekularen Zielstrukturen gehören die H1-Rezeptoren, die sich auf glatten Muskelzellen und Endothelzellen befinden .

Wissenschaftliche Forschungsanwendungen

Pibaxizine has several scientific research applications:

Chemistry: It is used as a model compound in studies of histamine H1 receptor antagonists.

Biology: Research involving this compound focuses on its effects on smooth muscle and its potential as a bronchodilator.

Medicine: this compound’s anticholinergic and anti-serotonin activities make it a candidate for treating conditions like asthma and allergies.

Industry: It is used in the development of new pharmaceuticals targeting histamine receptors.

Wirkmechanismus

Pibaxizine exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the typical histamine-induced responses such as bronchoconstriction and vasodilation. The molecular targets include the H1 receptors located on smooth muscle cells and endothelial cells .

Vergleich Mit ähnlichen Verbindungen

Pibaxizin ist unter den Histamin-H1-Rezeptor-Antagonisten aufgrund seiner spezifischen Diphenylmethylpiperazinstruktur einzigartig. Ähnliche Verbindungen umfassen:

Cetirizin: Ein weiterer H1-Rezeptor-Antagonist, jedoch mit einer anderen chemischen Struktur.

Loratadin: Ein nicht-sedativer H1-Rezeptor-Antagonist mit einem unterschiedlichen molekularen Gerüst.

Die einzigartige Kombination aus spasmolytischen, anticholinergen und antiserotoninischen Aktivitäten von Pibaxizin hebt es von diesen anderen Verbindungen ab.

Biologische Aktivität

Pibaxizine, a compound derived from piperazine, has garnered attention in medicinal chemistry for its diverse biological activities, particularly its antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and safety profile.

This compound exhibits antibacterial activity primarily through its interaction with bacterial cell membranes and key metabolic processes. Research indicates that it disrupts the integrity of bacterial membranes, leading to increased permeability and subsequent leakage of intracellular components. This mechanism is further supported by findings that this compound induces oxidative stress and metabolic disturbances in bacteria, contributing to their apoptosis .

Key Mechanisms:

- Membrane Disruption : this compound damages the bacterial cell membrane, causing depolarization and leakage of cellular contents.

- Oxidative Stress Induction : It generates reactive oxygen species (ROS), leading to oxidative damage within bacterial cells.

- DNA Interaction : The compound may inhibit bacterial DNA replication by interacting with DNA gyrase, a critical enzyme for bacterial proliferation .

Antibacterial Efficacy

This compound has shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has been effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections.

Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Pseudomonas aeruginosa ATCC 27853 | 1 μg/mL | Highly effective |

| Staphylococcus aureus | 4 μg/mL | Effective |

| Bacillus subtilis | Not specified | Moderate |

| Escherichia coli | No activity | Ineffective |

In a comparative study, this compound demonstrated superior efficacy against Pseudomonas aeruginosa compared to standard antibiotics like norfloxacin . Additionally, it exhibited good antifungal activity against certain Aspergillus species while showing no effect on Candida albicans .

Case Studies

- Antimicrobial Activity Assessment : A study evaluated various piperazine derivatives, including this compound, using disc diffusion and cup plate methods. Results indicated that this compound had comparable antibacterial activity to streptomycin against Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .

- Safety Profile Evaluation : Hemolytic assays conducted on human red blood cells revealed that this compound (specifically compound 11f ) exhibited low hemolytic activity even at high concentrations (up to 256 μg/mL), suggesting a favorable safety profile for clinical applications .

Eigenschaften

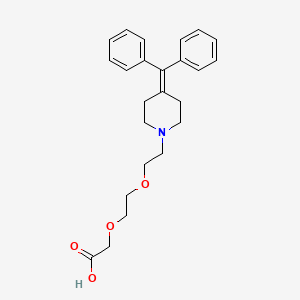

IUPAC Name |

2-[2-[2-(4-benzhydrylidenepiperidin-1-yl)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c26-23(27)19-29-18-17-28-16-15-25-13-11-22(12-14-25)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10H,11-19H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUBBNQZNBTUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002573 | |

| Record name | (2-{2-[4-(Diphenylmethylidene)piperidin-1-yl]ethoxy}ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82227-39-2 | |

| Record name | Pibaxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082227392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-{2-[4-(Diphenylmethylidene)piperidin-1-yl]ethoxy}ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIBAXIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224TL37A39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.